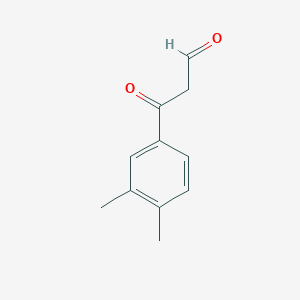
3-(3,4-Dimethylphenyl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-3-oxopropanal is an organic compound characterized by the presence of a 3,4-dimethylphenyl group attached to a 3-oxopropanal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-3-oxopropanal typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method is the aldol condensation reaction, where 3,4-dimethylbenzaldehyde reacts with acetaldehyde under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process, and the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4-Dimethylphenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: 3-(3,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,4-Dimethylphenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The oxopropanal group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,4-Dimethylphenyl)-2-propenal
- 3-(3,4-Dimethylphenyl)-3-hydroxypropanal
- 3-(3,4-Dimethylphenyl)propanoic acid
Comparison: 3-(3,4-Dimethylphenyl)-3-oxopropanal is unique due to the presence of both the 3,4-dimethylphenyl group and the oxopropanal moiety. This combination imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
PCYWTUAIDXXYFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B13332063.png)
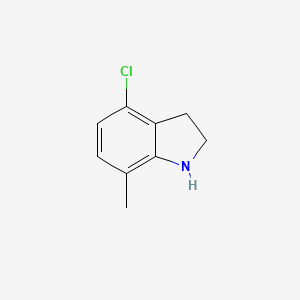


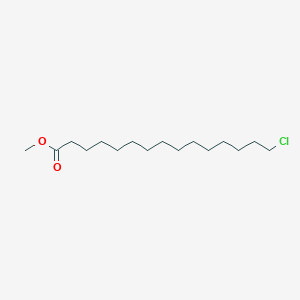

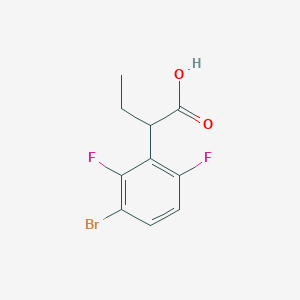
![tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13332121.png)

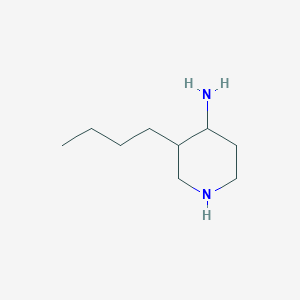


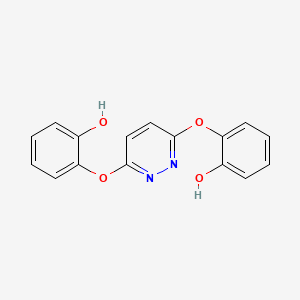
![3-Iodo-2-nitrodibenzo[b,d]furan](/img/structure/B13332154.png)
